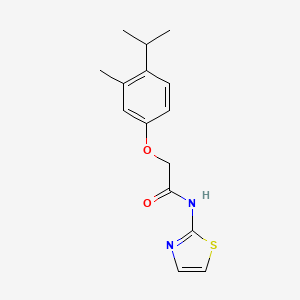

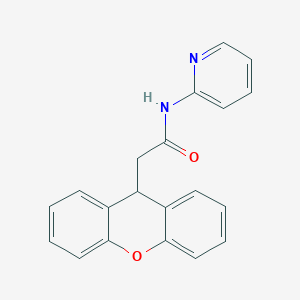

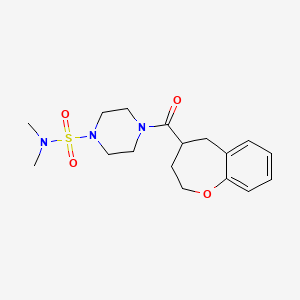

N-2-pyridinyl-2-(9H-xanthen-9-yl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-2-pyridinyl-2-(9H-xanthen-9-yl)acetamide often involves the exploration of various N-acyl and N-alkyl substitutions to enhance biological activity, as seen in studies related to opioid kappa agonists (Barlow et al., 1991). Another approach includes the use of chiral amino acids to introduce different alkyl and aryl substituents, contributing to the compound's potency and selectivity (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds akin to N-2-pyridinyl-2-(9H-xanthen-9-yl)acetamide has been studied using techniques such as X-ray crystallography and spectroscopic methods. These studies reveal the geometrical parameters and confirm the stability of the molecule through hyper-conjugative interactions and charge delocalization (Lukose et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of compounds containing the pyridinyl and acetamide groups includes their response to chemical oxidation. Studies have detailed the oxidation reactivity channels for similar compounds, showing how different oxidants and reaction conditions lead to a variety of products characterized by spectroscopic methods (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of compounds like N-2-pyridinyl-2-(9H-xanthen-9-yl)acetamide include their solubility, melting point, and crystal structure. These properties are essential for understanding the compound's behavior in various environments and applications, as demonstrated by crystallographic studies (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of such compounds involve their reactivity, stability, and interactions with other molecules. For instance, the oxidation of similar compounds leads to diverse products, highlighting the chemical versatility and potential for further functionalization (Pailloux et al., 2007).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies on steel in acidic and mineral oil mediums, indicating potential applications in protecting metals from corrosion (Yıldırım & Çetin, 2008).

Metal Extraction and Recovery

Another research focused on the use of novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands for the extraction of Pd(II) ions from HCl solutions. These ligands showed increased efficiency in Pd(II) extraction and potential for the recovery and preconcentration of Pd(II) from secondary resources, demonstrating their application in metal recovery processes (Turanov et al., 2017).

Synthesis and Evaluation of Derivatives

Research on the gastric antisecretory activity of 9H-xanthen-9-amines revealed a variety of nitrogen substituents at C-9 could inhibit gastric acid secretion. Although this study is closer to pharmacological applications, it showcases the versatility of xanthen-9-yl derivatives in synthesizing compounds with specific biological activities (Bender et al., 1983).

Material Science Applications

The development and characterization of materials, such as polymeric resins impregnated with specific acetamides for adsorption purposes, illustrate another facet of scientific research applications. These materials can be tailored for specific adsorption capacities and efficiencies, highlighting the compound's utility in material science and engineering (Pailloux et al., 2007).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also focused on the photochemical and thermochemical modeling of benzothiazolinone acetamide analogs, evaluating their potential as photosensitizers in dye-sensitized solar cells. These compounds exhibited good light harvesting efficiency and free energy of electron injection, suggesting their use in photovoltaic applications. Additionally, molecular docking studies indicated potential for ligand-protein interactions, further broadening the scope of research applications (Mary et al., 2020).

Direcciones Futuras

The future directions for the study of “N-2-pyridinyl-2-(9H-xanthen-9-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of environmentally friendly synthesis methods is also a promising direction .

Propiedades

IUPAC Name |

N-pyridin-2-yl-2-(9H-xanthen-9-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(22-19-11-5-6-12-21-19)13-16-14-7-1-3-9-17(14)24-18-10-4-2-8-15(16)18/h1-12,16H,13H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJLBJNMRGXRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286796 | |

| Record name | N-2-Pyridinyl-9H-xanthene-9-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-Pyridinyl-9H-xanthene-9-acetamide | |

CAS RN |

312522-39-7 | |

| Record name | N-2-Pyridinyl-9H-xanthene-9-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312522-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridinyl-9H-xanthene-9-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)

![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)

![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)